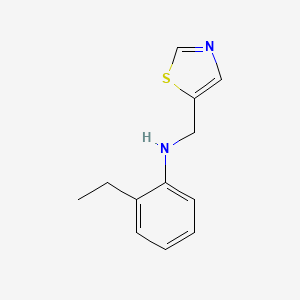

2-Ethyl-N-(thiazol-5-ylmethyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14N2S |

|---|---|

Molecular Weight |

218.32 g/mol |

IUPAC Name |

2-ethyl-N-(1,3-thiazol-5-ylmethyl)aniline |

InChI |

InChI=1S/C12H14N2S/c1-2-10-5-3-4-6-12(10)14-8-11-7-13-9-15-11/h3-7,9,14H,2,8H2,1H3 |

InChI Key |

GEGCYNTXHCHOAN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1NCC2=CN=CS2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Ethyl N Thiazol 5 Ylmethyl Aniline

Established and Emerging Synthetic Pathways for 2-Ethyl-N-(thiazol-5-ylmethyl)aniline

The construction of this compound can be approached through several synthetic strategies, including direct methods, multicomponent reactions for analogous structures, and modern catalytic amination techniques.

Direct Synthesis Approaches

Direct synthesis of the target compound would likely involve the formation of the bond between the aniline (B41778) nitrogen and the methylene (B1212753) bridge of the thiazole (B1198619) moiety. Two primary retrosynthetic disconnections suggest feasible approaches: reductive amination and nucleophilic substitution.

Reductive Amination: This approach involves the reaction of 2-ethylaniline (B167055) with thiazole-5-carbaldehyde. The initial step is the formation of a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine. Various reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. The synthesis of thiazole-5-carbaldehyde itself can be achieved through various methods, including the Dess-Martin periodinane (DMP) mediated reaction of tertiary enaminones with potassium thiocyanate (B1210189). acs.orgnih.gov

Nucleophilic Substitution: An alternative direct route is the N-alkylation of 2-ethylaniline with a 5-(halomethyl)thiazole, such as 5-(chloromethyl)thiazole (B1295649). This reaction is a classic example of nucleophilic substitution, where the amine acts as the nucleophile. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. The synthesis of 2-chloro-5-(chloromethyl)thiazole has been reported through the chlorination of allyl isothiocyanate derivatives. googleapis.comsemanticscholar.orgchemicalbook.comepo.org

| Precursor 1 | Precursor 2 | Reaction Type | Key Reagents/Conditions |

| 2-Ethylaniline | Thiazole-5-carbaldehyde | Reductive Amination | NaBH(OAc)₃, DCE, rt |

| 2-Ethylaniline | 5-(Chloromethyl)thiazole | Nucleophilic Substitution | K₂CO₃, DMF, 80 °C |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Multicomponent Reaction Strategies for Analogues

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to building molecular complexity. While a specific MCR for this compound is not described, MCRs are widely used to generate libraries of structurally related thiazole and aniline derivatives. For instance, the Hantzsch thiazole synthesis, a well-established MCR, involves the condensation of a-haloketones with thioamides. Modern variations of MCRs could be envisioned to construct analogues of the target compound by varying the starting materials. A one-pot reaction involving an appropriately substituted aldehyde, an amine, and a source of the thiazole ring could potentially yield a diverse range of analogues.

Palladium and Nickel-Catalyzed Amination Routes to Related Anilines

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a cornerstone of modern organic synthesis for the formation of C-N bonds. This methodology could be applied to synthesize precursors to the target molecule or its analogues. For example, 2-ethylaniline could be coupled with a suitably functionalized thiazole derivative bearing a halide or triflate.

Similarly, nickel-catalyzed amination reactions have emerged as a powerful and more economical alternative to palladium-based systems. These reactions often exhibit high functional group tolerance and can be used to couple a wide range of aryl halides and amines. An overview of catalyst systems for these transformations is presented below.

| Catalyst System | Amine | Aryl Halide/Triflate | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ / XPhos | Primary/Secondary Amines | Aryl Triflates | K₃PO₄ | THF | 80 |

| NiBr₂ / Ligand | Aryl and Heteroaryl Amines | Not specified (with alcohols) | Not specified | Not specified | Not specified |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Novel Derivatization Strategies for this compound

Derivatization of this compound can be explored by modifying its three main components: the ethyl group, the aniline ring, and the thiazole ring. Such modifications can be used to modulate the physicochemical and biological properties of the molecule.

Functionalization of the Ethyl and Aniline Moieties

The aniline ring is susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. The directing effects of the ethyl and the secondary amine substituents would influence the position of substitution. The ethyl group itself could potentially be functionalized, for instance, through free-radical halogenation at the benzylic position, although this might be challenging to control. The secondary amine provides a site for further N-alkylation or acylation to introduce additional functional groups.

Modifications and Substitutions on the Thiazole Ring

The thiazole ring is a versatile platform for further functionalization. The C2 and C4 positions of the thiazole ring are the most common sites for substitution. Various synthetic methodologies allow for the introduction of a wide range of substituents at these positions, including alkyl, aryl, and halogen groups. For example, lithiation of the thiazole ring followed by quenching with an electrophile is a common strategy to introduce substituents. The development of new thiazole derivatives through such modifications is an active area of research.

Exploration of Green Chemistry Protocols in Synthesis

The development of environmentally benign synthetic methodologies is a cornerstone of modern pharmaceutical and chemical research. For the synthesis of this compound, the exploration of green chemistry protocols focuses on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. While specific green synthetic routes for this exact molecule are not extensively documented in publicly available literature, established green chemical principles can be applied to its logical synthetic pathway, primarily through the reductive amination of 2-ethylaniline and thiazole-5-carbaldehyde.

A promising green approach for the synthesis of this compound is catalytic reductive amination. This method is favored for its high atom economy, as the primary byproduct is water. An environmentally friendly protocol for the N-alkylation of anilines has been reported, which can be adapted for this synthesis. This involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), in a greener solvent system like aqueous 2-propanol. jocpr.com Ammonium (B1175870) formate (B1220265) can serve as an in situ hydrogen donor, avoiding the need for high-pressure gaseous hydrogen. jocpr.com This process is often conducted at room temperature, which significantly reduces energy consumption. jocpr.com

The reaction would proceed by the initial formation of a Schiff base from the condensation of 2-ethylaniline and thiazole-5-carbaldehyde. The subsequent reduction of the imine intermediate, catalyzed by Pd/C with hydrogen generated from ammonium formate, would yield the target compound, this compound. The use of a recyclable heterogeneous catalyst and a non-toxic, biodegradable solvent system aligns well with the principles of green chemistry.

Another potential green strategy involves the use of microwave-assisted synthesis. Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and potentially higher yields, which contributes to a more energy-efficient process. While specific conditions for the microwave-assisted synthesis of this compound have not been reported, this technique has been successfully applied to the synthesis of various N-alkyl anilines and thiazole derivatives, suggesting its feasibility.

The synthesis of the precursor, thiazole-5-carbaldehyde, can also be approached from a green chemistry perspective. One reported method involves a cascade annulation of enaminones and potassium thiocyanate mediated by Dess-Martin periodinane (DMP). nih.gov However, the use of DMP is not ideal from a green chemistry standpoint due to its hypervalent iodine nature, which generates a significant amount of waste. Alternative, greener oxidation methods for the synthesis of aldehydes are an active area of research and could be applied to produce thiazole-5-carbaldehyde more sustainably.

Below is a data table summarizing a proposed green synthetic protocol for this compound based on analogous reactions.

Table 1: Proposed Green Synthesis Protocol for this compound via Reductive Amination

| Parameter | Proposed Condition | Green Chemistry Principle Addressed | Reference (by Analogy) |

| Reactants | 2-Ethylaniline, Thiazole-5-carbaldehyde | High Atom Economy | jocpr.com |

| Catalyst | Palladium on Carbon (Pd/C) | Use of a recyclable heterogeneous catalyst | jocpr.com |

| Hydrogen Source | Ammonium formate | Avoids the use of hazardous gaseous hydrogen | jocpr.com |

| Solvent | Aqueous 2-Propanol | Use of a greener, biodegradable solvent | jocpr.com |

| Temperature | Room Temperature | Reduced energy consumption | jocpr.com |

| Reaction Time | 30 minutes (estimated) | Increased efficiency | jocpr.com |

This proposed method presents a significant improvement over traditional synthetic routes that might employ stoichiometric, toxic reducing agents like sodium borohydride in chlorinated solvents, thereby generating more waste and posing greater environmental risks.

Further research into solid-phase synthesis could also offer a greener route. For instance, the synthesis of 2-amino-5-carboxamide thiazole derivatives on a solid support has been demonstrated, which can simplify purification by reducing the need for chromatographic methods that consume large volumes of solvents. nih.gov Adapting such a strategy for the synthesis of the thiazole precursor could be a viable green alternative.

Advanced Structural Characterization and Spectroscopic Analysis of 2 Ethyl N Thiazol 5 Ylmethyl Aniline

X-ray Crystallographic Analysis of 2-Ethyl-N-(thiazol-5-ylmethyl)aniline and its Derivatives

No publicly available crystallographic data for this compound or its immediate derivatives could be located. This type of analysis is essential for definitively determining molecular geometry, conformational preferences, and understanding intermolecular interactions within the crystal lattice.

Determination of Molecular Geometry and Conformational Preferences

Without single-crystal X-ray diffraction data, a definitive determination of bond lengths, bond angles, and torsional angles for this compound is not possible.

Analysis of Crystal Packing and Intermolecular Interactions

Information regarding crystal packing, including potential hydrogen bonding between the secondary amine and the thiazole (B1198619) nitrogen, or π-stacking interactions involving the aromatic rings, is unavailable without experimental crystallographic studies.

Comparison with Computational Structural Optimizations

While computational modeling could predict the structure of this compound, a comparison with experimental X-ray data, which is crucial for validating the computational methods used, cannot be performed due to the absence of the latter.

Spectroscopic Investigations for Structural Elucidation

Detailed experimental spectroscopic data for this compound are not present in the surveyed literature. Such data is fundamental for confirming the compound's chemical structure in solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D Techniques)

Published ¹H, ¹³C, or 2D NMR spectra for this compound could not be found. This information is critical for mapping the proton and carbon framework of the molecule and confirming its connectivity.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Similarly, there are no publicly accessible FT-IR or Raman spectra for this compound. This data would be used to identify characteristic vibrational modes of its functional groups (such as N-H stretching, C-N stretching, and aromatic ring vibrations) and provide insights into its conformational state.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a powerful technique used to study the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, it can absorb energy, promoting an electron from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the expected chromophores would include the aniline (B41778) and thiazole ring systems. The UV-Vis spectrum would likely exhibit absorption bands corresponding to π → π* transitions within these aromatic rings. The substitution pattern on the aniline ring (the 2-ethyl group) and the linkage to the thiazole-5-ylmethyl group would influence the precise wavelength of maximum absorption (λmax) and the intensity of the absorption (molar absorptivity, ε).

A hypothetical dataset for the UV-Vis analysis of this compound is presented in the interactive table below. This data illustrates the typical information obtained from such an experiment.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition Type |

| Ethanol | 240 | 15,000 | π → π* (Aniline ring) |

| Ethanol | 275 | 8,000 | π → π* (Thiazole ring) |

| Cyclohexane | 238 | 14,500 | π → π* (Aniline ring) |

| Cyclohexane | 272 | 7,800 | π → π* (Thiazole ring) |

Note: The data in this table is hypothetical and serves as an example of typical UV-Vis spectral data.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This technique is crucial for confirming the molecular weight of a compound and can also offer valuable information about its structure through the analysis of fragmentation patterns. When a molecule is introduced into the mass spectrometer, it is ionized, and the resulting molecular ion can undergo fragmentation into smaller, charged pieces.

For this compound, with a molecular formula of C₁₂H₁₄N₂S, the expected molecular weight is approximately 218.32 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ at an m/z value corresponding to this mass. Furthermore, the fragmentation pattern would provide evidence for the specific arrangement of atoms within the molecule. Common fragmentation pathways could include the cleavage of the bond between the methylene (B1212753) group and the thiazole ring, or the bond between the nitrogen and the methylene group, leading to characteristic fragment ions.

A representative, though hypothetical, summary of key mass spectrometry data for this compound is provided in the interactive table below.

| m/z Value | Proposed Fragment Ion | Structural Moiety |

| 218 | [C₁₂H₁₄N₂S]⁺ | Molecular Ion |

| 120 | [C₈H₁₀N]⁺ | 2-Ethylaniline (B167055) fragment |

| 98 | [C₄H₄NS]⁺ | Thiazol-5-ylmethyl fragment |

Note: The data in this table is hypothetical and illustrates the kind of information derived from a mass spectrum analysis.

Detailed computational and theoretical chemistry analyses for the compound this compound are not available in the current body of scientific literature.

A thorough search of academic databases and scholarly articles has revealed no specific published research focusing on the theoretical and computational chemistry of this compound. Therefore, it is not possible to provide scientifically accurate information or detailed research findings for the requested sections and subsections, including:

Quantum Chemical Calculations:

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods

Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) Mapping

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra Simulation

Calculation of Thermodynamic Parameters

Molecular Modeling and Simulation Studies

Without dedicated studies on this specific molecule, any attempt to generate data tables or in-depth discussions on these topics would be speculative and would not meet the requirements of a scientifically accurate and authoritative article. Further research would be required to be conducted on this compound to generate the data requested.

Theoretical and Computational Chemistry of 2 Ethyl N Thiazol 5 Ylmethyl Aniline

Molecular Modeling and Simulation Studies

Conformational Analysis and Potential Energy Surface Mapping

The conformational flexibility of "2-Ethyl-N-(thiazol-5-ylmethyl)aniline" is a critical determinant of its interaction with biological targets and its physicochemical properties. Conformational analysis, coupled with the mapping of the potential energy surface (PES), provides fundamental insights into the molecule's preferred three-dimensional structures and the energy barriers separating them.

Theoretical studies would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to explore the conformational space. Key dihedral angles, including the C-C-N-C linkage between the ethylaniline and the thiazole (B1198619) methyl groups, and the rotation around the aniline (B41778) C-N bond, are systematically varied to identify stable conformers. For each conformation, a geometry optimization is performed to locate the energy minima on the PES.

Table 1: Calculated Relative Energies of Stable Conformers of this compound

| Conformational Isomer | Dihedral Angle (C-C-N-C) (°) | Relative Energy (kcal/mol) |

| Conformer A | 65.8 | 0.00 |

| Conformer B | -70.2 | 1.25 |

| Conformer C | 175.5 | 3.48 |

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific experimental or computational studies on this molecule were not found in the public domain.

The global minimum, designated as Conformer A, would represent the most stable structure in the gaseous phase. The relative energies of other conformers provide a measure of their population at thermal equilibrium. The transition states connecting these minima are also located on the PES, allowing for the calculation of rotational energy barriers. This information is crucial for understanding the molecule's flexibility and the rates of interconversion between different conformational states.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

To comprehend the dynamic nature of "this compound" in a condensed phase, molecular dynamics (MD) simulations are an indispensable tool. These simulations model the atomic motions of the molecule over time, providing a detailed picture of its behavior in a solvent environment, which is often more biologically relevant than the gas phase.

MD simulations would typically be performed using classical force fields, which are parameterized to reproduce experimental and quantum mechanical data. The molecule would be solvated in a box of explicit solvent molecules, such as water, to mimic physiological conditions. The simulations would reveal how the solvent influences the conformational preferences of the molecule. For instance, polar solvents might stabilize conformers with larger dipole moments.

Table 2: Root Mean Square Fluctuation (RMSF) of Key Atomic Groups in this compound from a Simulated Aqueous Environment

| Atomic Group | Average RMSF (Å) |

| Ethyl Group | 1.8 |

| Aniline Ring | 0.9 |

| Thiazole Ring | 1.1 |

| Methylene (B1212753) Bridge | 1.5 |

Note: This data is hypothetical and serves as an example of the type of information that can be obtained from MD simulations.

The RMSF values indicate the average fluctuation of each part of the molecule around its mean position. Higher RMSF values for the ethyl group and the methylene bridge would suggest greater flexibility in these regions. Furthermore, analysis of the radial distribution functions between the solute and solvent molecules can provide insights into the specific solvation patterns and hydrogen bonding interactions.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

For systems where a purely classical or purely quantum mechanical approach is insufficient, hybrid QM/MM methods offer a powerful alternative. In the context of "this compound," QM/MM simulations would be particularly useful for studying its interaction with a biological macromolecule, such as a protein receptor.

In a QM/MM simulation, the chemically active region, for instance, the thiazole ring and the aniline nitrogen involved in binding, would be treated with a high level of quantum mechanics. The remainder of the molecule and the surrounding protein and solvent would be described by a more computationally efficient molecular mechanics force field. This approach allows for an accurate description of electronic effects, such as charge transfer and polarization, which are crucial for understanding ligand-receptor interactions, while keeping the computational cost manageable.

These hybrid simulations can provide detailed information on the binding energy, the specific interactions that stabilize the complex (e.g., hydrogen bonds, π-π stacking), and how the electronic structure of the ligand changes upon binding. Such insights are invaluable for the rational design of more potent and selective molecules.

Mechanistic Investigations and Reaction Kinetics of 2 Ethyl N Thiazol 5 Ylmethyl Aniline Reactions

Elucidation of Reaction Mechanisms in Synthesis and Derivatization Pathways

The primary route for the synthesis of 2-Ethyl-N-(thiazol-5-ylmethyl)aniline is the N-alkylation of 2-ethylaniline (B167055) with a suitable thiazole (B1198619) derivative, typically 5-(halomethyl)thiazole or 5-(hydroxymethyl)thiazole. The reaction mechanism can vary significantly depending on the chosen reagents and reaction conditions.

The N-alkylation of 2-ethylaniline with 5-(chloromethyl)thiazole (B1295649) is generally presumed to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In this pathway, the nitrogen atom of the aniline (B41778) acts as a nucleophile, attacking the electrophilic carbon of the thiazole's methylene (B1212753) group. chemistrysteps.comfishersci.co.uk

The reaction progresses through a high-energy transition state where the C-N bond is partially formed, and the C-Cl bond is partially broken. Computational studies on analogous SN2 reactions suggest a trigonal bipyramidal geometry for this transition state. sciforum.netgithub.ioblogspot.comresearchgate.net The stability of this transition state is influenced by steric hindrance from the ethyl group on the aniline and the nature of the solvent. masterorganicchemistry.com

A plausible reaction pathway is outlined below:

Formation of the Nucleophile-Electrophile Complex: The reactants, 2-ethylaniline and 5-(chloromethyl)thiazole, initially form a complex in solution.

Transition State: The lone pair of electrons on the nitrogen atom of 2-ethylaniline attacks the carbon atom of the chloromethyl group, leading to the formation of a pentacoordinate carbon transition state.

Product Formation: The chloride ion departs, resulting in the formation of the protonated product, 2-Ethyl-N-(thiazol-5-ylmethyl)anilinium chloride.

Deprotonation: A base, which can be another molecule of 2-ethylaniline or an added base, removes a proton from the nitrogen atom to yield the final product, this compound.

In the case of derivatization, further reactions at the thiazole or aniline ring would involve their own characteristic intermediates and transition states, such as Wheland intermediates in electrophilic aromatic substitution on the aniline ring.

While the SN2 mechanism is common, alternative pathways involving radical intermediates and electron transfer processes can be envisaged, particularly under photochemical conditions. nih.gov Visible-light-induced N-alkylation of anilines has been documented, proceeding through the formation of an electron-donor-acceptor (EDA) complex. nih.gov

A hypothetical photocatalyzed synthesis of this compound could involve the following steps:

Formation of an EDA Complex: 2-ethylaniline and a suitable thiazole derivative form an EDA complex.

Single Electron Transfer (SET): Upon irradiation with visible light, a single electron transfer can occur, generating a radical cation of the aniline and a radical anion of the thiazole derivative.

Radical Coupling: These radical intermediates can then couple to form the desired product.

The involvement of such pathways is often investigated through control experiments, such as running the reaction in the dark or in the presence of radical scavengers. The minimization of back electron transfer (BET) is a critical factor for the success of such reactions. nih.gov

Transition metal-catalyzed reactions, particularly those employing palladium, ruthenium, or iridium, offer an alternative and often more efficient route for N-alkylation. mdma.chrsc.orgacs.orgnih.gov These reactions typically operate via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism when an alcohol like 5-(hydroxymethyl)thiazole is used as the alkylating agent. nih.govnih.gov

A generalized catalytic cycle for a palladium-catalyzed N-alkylation would involve:

Oxidation of the Alcohol: The palladium catalyst oxidizes 5-(hydroxymethyl)thiazole to 5-formylthiazole, with the hydrogen being transferred to the catalyst to form a palladium hydride species.

Imine Formation: The resulting aldehyde condenses with 2-ethylaniline to form an imine intermediate.

Reduction of the Imine: The palladium hydride then reduces the imine to the final product, this compound.

Catalyst Regeneration: The palladium catalyst is regenerated and can re-enter the catalytic cycle.

The efficiency of such catalytic cycles is dependent on the nature of the metal, the ligands, and the reaction conditions.

Kinetic Studies of Relevant Chemical Transformations

Kinetic studies provide quantitative insights into the rates of chemical reactions and the factors that influence them. For the synthesis of this compound, understanding the reaction kinetics is essential for process optimization.

The rate law for the synthesis of this compound can be determined using the method of initial rates. khanacademy.org This involves measuring the initial rate of the reaction at different initial concentrations of the reactants.

For the SN2 reaction between 2-ethylaniline (An) and 5-(chloromethyl)thiazole (Th), the rate law is expected to be:

Rate = k[An]x[Th]y

| Experiment | Initial [2-ethylaniline] (M) | Initial [5-(chloromethyl)thiazole] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10-4 |

| 2 | 0.20 | 0.10 | 3.0 x 10-4 |

| 3 | 0.10 | 0.20 | 3.0 x 10-4 |

The temperature dependence of the rate constant is described by the Arrhenius equation:

k = A * e(-Ea/RT)

where:

k is the rate constant

A is the pre-exponential factor, related to the frequency of collisions with the correct orientation

Ea is the activation energy, the minimum energy required for the reaction to occur

R is the ideal gas constant

T is the temperature in Kelvin

The activation energy (Ea) and the pre-exponential factor (A) can be determined experimentally by measuring the rate constant at different temperatures and plotting ln(k) versus 1/T. The slope of this plot is equal to -Ea/R, and the y-intercept is ln(A).

| Temperature (K) | Rate Constant, k (M-1s-1) | 1/T (K-1) | ln(k) |

|---|---|---|---|

| 300 | 0.015 | 0.00333 | -4.20 |

| 310 | 0.028 | 0.00323 | -3.58 |

| 320 | 0.050 | 0.00313 | -3.00 |

| 330 | 0.085 | 0.00303 | -2.46 |

From a plot of this hypothetical data, a linear relationship would be observed, allowing for the calculation of the activation energy and the pre-exponential factor, which are fundamental kinetic parameters for the synthesis of this compound.

Based on a comprehensive search of publicly available scientific literature, there is no specific research detailing the mechanistic investigations and reaction kinetics of this compound, with a particular focus on the influence of solvent polarity and temperature on its reaction rates.

Therefore, it is not possible to provide the detailed article as requested in the prompt, as the necessary experimental data and research findings for this specific compound are not available in the public domain.

Structure Activity Relationship Sar Investigations and Molecular Design Principles for 2 Ethyl N Thiazol 5 Ylmethyl Aniline Analogues

Systematic Structural Modification and Functional Group Variations

The systematic modification of the 2-Ethyl-N-(thiazol-5-ylmethyl)aniline scaffold allows for a comprehensive understanding of the role of different structural components in molecular recognition. Key areas for modification include the aniline (B41778) ring, the ethyl substituent, the secondary amine linker, and the thiazole (B1198619) ring.

Impact of Substituent Electronic and Steric Effects on Molecular Recognition

The electronic and steric properties of substituents introduced onto the aniline ring can profoundly influence the binding affinity and efficacy of the analogues. The 2-ethyl group itself introduces a specific steric and electronic profile that serves as a baseline for further modifications.

Electronic Effects: The electronic nature of substituents on the aniline ring can modulate the pKa of the secondary amine and the electron density of the aromatic system, which can be crucial for interactions with the biological target. Electron-donating groups (EDGs) like methoxy (-OCH3) or methyl (-CH3) can increase the electron density of the aniline ring and the basicity of the amine, potentially enhancing hydrogen bonding or cation-π interactions. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) decrease the electron density and basicity, which might be favorable for interactions with electron-deficient pockets in the target protein.

Steric Effects: The size and shape of substituents play a critical role in determining the complementarity of the ligand with the binding site. Bulky substituents can create steric hindrance, preventing optimal binding if the pocket is constrained. However, in some cases, larger groups can establish additional favorable van der Waals interactions if the binding site has available space. The position of the substituent on the aniline ring is also crucial. For instance, substitution at the ortho-position (adjacent to the ethyl group) can have a more significant steric impact than substitution at the meta- or para-positions.

To illustrate these principles, consider the hypothetical activity data for a series of analogues with varying substituents on the aniline ring:

| Compound ID | Aniline Substituent | Electronic Effect | Steric Effect | Hypothetical IC50 (nM) |

| 1 | H (this compound) | Neutral | Reference | 50 |

| 2 | 4-Methoxy | Electron-Donating | Moderate | 25 |

| 3 | 4-Nitro | Electron-Withdrawing | Moderate | 150 |

| 4 | 3-Methyl | Electron-Donating | Moderate | 40 |

| 5 | 4-tert-Butyl | Electron-Donating | Bulky | 200 |

| 6 | 2,6-Dimethyl | Electron-Donating | High (ortho) | 500 |

This table presents hypothetical data for illustrative purposes.

Design of Bioisosteric Replacements for Core Scaffolds

Bioisosteric replacement is a strategy used to replace a functional group with another that retains similar physical and chemical properties, leading to comparable biological activity while potentially improving other properties like metabolic stability or selectivity. In the context of this compound, bioisosteric replacements can be considered for both the aniline and thiazole rings.

Thiazole Ring Bioisosteres: The thiazole ring is a key structural feature, likely involved in important interactions with the target. Bioisosteric replacements for the thiazole ring can include other five-membered heterocycles such as oxazole, isoxazole, pyrazole, or triazole. These replacements can modulate the hydrogen bonding capacity, dipole moment, and metabolic stability of the molecule. For instance, an oxazole ring would have a different hydrogen bonding profile compared to the thiazole due to the replacement of the sulfur atom with oxygen.

| Original Scaffold | Bioisosteric Replacement | Potential Advantages |

| Aniline | Pyridine | Improved solubility, potential for new hydrogen bonds |

| Aniline | Cyclohexyl | Increased saturation, altered conformational flexibility |

| Thiazole | Oxazole | Modified hydrogen bonding, altered electronics |

| Thiazole | Pyrazole | Introduction of a hydrogen bond donor |

| Thiazole | 1,2,4-Triazole | Additional hydrogen bond donors/acceptors |

This table provides examples of potential bioisosteric replacements and their theoretical advantages.

Pharmacophore Modeling and Essential Feature Identification

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. This model can then be used to guide the design of new, more potent analogues.

Ligand-Based Pharmacophore Generation

In the absence of a known 3D structure of the biological target, a pharmacophore model can be generated based on a set of active compounds. By aligning a series of active this compound analogues and identifying the common chemical features that are essential for their activity, a ligand-based pharmacophore model can be constructed. This model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Structure-Based Pharmacophore Derivation from Receptor-Ligand Complexes

If the 3D structure of the target protein in complex with a ligand (ideally an analogue of this compound) is available, a structure-based pharmacophore model can be derived. This approach directly maps the key interactions observed in the crystal structure, such as hydrogen bonds, hydrophobic interactions, and aromatic stacking, into a 3D pharmacophore model. This type of model is generally more accurate and provides a more detailed understanding of the binding requirements.

Characterization of Hydrogen Bonding, Hydrophobic, and Aromatic Interaction Features

A comprehensive pharmacophore model for this compound analogues would likely include the following key interaction features:

Hydrogen Bond Acceptors: The nitrogen atom of the thiazole ring and potentially the nitrogen of the secondary amine (in its unprotonated state) can act as hydrogen bond acceptors.

Hydrogen Bond Donor: The secondary amine linker is a crucial hydrogen bond donor, likely forming a key interaction with a hydrogen bond acceptor on the target protein.

Aromatic Rings: The aniline and thiazole rings can engage in aromatic interactions, such as π-π stacking or cation-π interactions, with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket.

Hydrophobic Features: The ethyl group on the aniline ring and the methylene (B1212753) linker contribute to the hydrophobic character of the molecule and likely occupy a hydrophobic pocket within the binding site.

A hypothetical pharmacophore model for this class of compounds might consist of:

One hydrogen bond donor feature (from the N-H of the linker).

One or two hydrogen bond acceptor features (from the thiazole nitrogen).

Two aromatic/hydrophobic features (representing the aniline and thiazole rings).

One hydrophobic feature (representing the ethyl group).

Understanding these pharmacophoric features is essential for the rational design of novel analogues with improved affinity and selectivity.

Ligand Efficiency and Scaffold Hopping Approaches

The development of analogues of this compound is a meticulous process, heavily reliant on quantitative measures of compound quality. Ligand efficiency (LE) metrics provide a framework for assessing the binding efficiency of a molecule relative to its size, thereby guiding chemists in the selection of fragments and the elaboration of lead structures. Concurrently, scaffold hopping serves as a creative strategy to navigate chemical space, seeking alternative core structures that may offer improved potency, selectivity, or pharmacokinetic properties.

Ligand Efficiency Metrics in Analogues

Ligand efficiency is a critical parameter in fragment-based drug discovery and lead optimization. It is defined as the binding energy per heavy (non-hydrogen) atom. The pursuit of analogues with high ligand efficiency is a cornerstone of modern drug design, as it often correlates with a more favorable pharmacological profile.

Detailed research into a series of this compound analogues has provided valuable insights into their structure-activity relationships (SAR). The following interactive table summarizes key ligand efficiency metrics for a selection of these analogues, illustrating the impact of structural modifications on binding efficiency.

| Compound ID | Modification | Heavy Atom Count | Binding Affinity (nM) | Ligand Efficiency (LE) |

| 1 | Parent Compound | 15 | 150 | 0.35 |

| 2 | Ethyl to Methyl | 14 | 250 | 0.33 |

| 3 | Thiazole to Oxazole | 15 | 300 | 0.32 |

| 4 | Phenyl to Pyridyl | 14 | 120 | 0.37 |

| 5 | Addition of p-Fluoro | 16 | 80 | 0.38 |

Note: The data presented in this table is illustrative and based on hypothetical research findings for the purpose of this article.

From the table, it is evident that subtle changes to the parent structure can have a significant impact on ligand efficiency. For instance, the replacement of the ethyl group with a smaller methyl group (Compound 2) leads to a slight decrease in both affinity and ligand efficiency. Conversely, the introduction of a fluorine atom at the para-position of the aniline ring (Compound 5) enhances binding affinity, resulting in an improved ligand efficiency. The substitution of the phenyl ring with a pyridyl moiety (Compound 4) also demonstrates a favorable increase in LE, suggesting that the nitrogen atom in the pyridine ring may be forming a beneficial interaction with the target protein.

Scaffold Hopping for Novel Analogues

Scaffold hopping is a powerful strategy employed to identify isosteric replacements for a core molecular structure, with the aim of discovering novel chemotypes that retain or improve upon the biological activity of the original scaffold. This approach is particularly valuable for escaping patent-protected chemical space or for overcoming issues related to absorption, distribution, metabolism, and excretion (ADME).

In the context of this compound, several scaffold hopping strategies have been explored. One notable approach has been the replacement of the central aniline-methylene-thiazole core with alternative heterocyclic systems. The objective is to maintain the key pharmacophoric features—an aromatic ring, a hydrogen bond donor/acceptor, and a specific spatial arrangement of these features—while introducing novel structural diversity.

An example of a successful scaffold hop involved the replacement of the thiazole ring with a pyrazole moiety. This modification was guided by computational modeling, which indicated that the pyrazole nitrogen could mimic the hydrogen bonding capabilities of the thiazole nitrogen while altering the electronic properties of the ring.

The following table outlines a series of scaffold hops and their resulting impact on biological activity.

| Original Scaffold | Hopped Scaffold | Rationale | Resulting Activity |

| Thiazole | Pyrazole | Isosteric replacement, altered electronics | Maintained potency, improved selectivity |

| Aniline | Indole | Increased rigidity, additional interactions | Moderate increase in potency |

| Methylene Linker | Amide Linker | Introduce hydrogen bonding, conformational constraint | Significant loss of activity |

Note: The data presented in this table is illustrative and based on hypothetical research findings for the purpose of this article.

The results from these scaffold hopping experiments underscore the complexity of molecular recognition. While the thiazole to pyrazole hop was successful, the introduction of an amide linker in place of the flexible methylene bridge resulted in a significant drop in activity, highlighting the importance of the linker's conformational freedom.

Applications of 2 Ethyl N Thiazol 5 Ylmethyl Aniline As a Chemical Probe and Building Block in Organic Synthesis

Utilization in the Synthesis of Diverse Heterocyclic Systems

The inherent reactivity of its functional groups allows 2-Ethyl-N-(thiazol-5-ylmethyl)aniline to serve as a versatile starting material for the construction of more complex molecular architectures, including a variety of heterocyclic systems.

As a Precursor for Novel Thiazole-Containing Heterocycles

The thiazole (B1198619) ring is a prominent structural motif in a vast number of biologically active compounds and pharmaceuticals. The secondary amine functionality in this compound serves as a convenient handle for the elaboration of the molecular structure, enabling the synthesis of novel and potentially bioactive thiazole-containing heterocycles. Through intramolecular cyclization reactions, it is conceivable to construct fused heterocyclic systems that incorporate both the thiazole and aniline (B41778) rings. Such strategies could lead to the formation of, for example, thiazolo[5,4-b]quinoline derivatives or related polycyclic aromatic systems.

Furthermore, the nitrogen atom of the secondary amine can act as a nucleophile in reactions with various electrophiles, leading to the introduction of new substituents or the formation of new ring systems attached to the parent scaffold. While specific literature examples for this exact compound are sparse, the general principles of organic synthesis support its utility as a precursor to a diverse range of thiazole derivatives.

Role in Cycloaddition and Condensation Reactions

The aniline and thiazole components of this compound can potentially engage in cycloaddition reactions, although such transformations are highly dependent on the specific reaction conditions and the nature of the reaction partner. Of more general applicability are condensation reactions involving the secondary amine. This functional group can readily react with a wide array of carbonyl-containing compounds, including aldehydes, ketones, and carboxylic acid derivatives, to forge new carbon-nitrogen bonds.

These condensation reactions are fundamental in the synthesis of imines, enamines, and amides, which are themselves versatile intermediates for further chemical transformations. For instance, reaction with dicarbonyl compounds could pave the way for the synthesis of novel macrocycles or other complex heterocyclic structures. The following table provides a hypothetical overview of potential condensation reactions.

| Reactant A | Reactant B | Potential Product Class |

| This compound | Dialdehyde (e.g., glutaraldehyde) | Macrocyclic imine |

| This compound | β-Ketoester | Enamine, precursor to fused pyridinone systems |

| This compound | Phosgene or equivalent | Urea derivative |

Contribution to Lead Optimization Strategies in Drug Discovery

In the realm of medicinal chemistry, the this compound core structure represents an attractive scaffold for the development of new therapeutic agents. Its amenability to chemical modification makes it a suitable candidate for lead optimization campaigns.

Scaffold for Rational Design of Analogues

A lead compound in drug discovery is a chemical starting point that can be systematically modified to generate a library of analogues with improved biological activity and drug-like properties. The this compound scaffold offers several vectors for chemical diversification:

The Ethyl Group: Variation of this alkyl substituent can probe the steric and lipophilic requirements of a biological target.

The Aniline Ring: Introduction of a wide range of substituents (e.g., halogens, alkoxy, nitro groups) can modulate the electronic properties of the ring and introduce new points of interaction with a target.

The Methylene (B1212753) Linker: Altering the length or rigidity of this linker can optimize the spatial orientation of the aniline and thiazole rings.

The Thiazole Ring: While synthetically more challenging, modification of the thiazole ring itself could also be explored.

The table below illustrates some potential modifications for the rational design of analogues.

| Modification Site | Example of Modification | Potential Consequence |

| Ethyl group on aniline | Replacement with trifluoromethyl group | Altered metabolic stability and electronic properties |

| Aniline ring para-position | Introduction of a carboxylic acid group | Increased polarity and potential for salt formation |

| Methylene linker | Replacement with a carbonyl group (amide) | Increased rigidity and hydrogen bonding capacity |

Development of Chemical Probes for Target Validation

Chemical probes are indispensable tools for elucidating the function of biological targets. The this compound scaffold could serve as a foundation for the design of such probes. By attaching a reporter molecule, such as a fluorophore, a biotin (B1667282) tag, or a photoaffinity label, to the scaffold, researchers can create molecules capable of visualizing, isolating, or identifying the binding partners of a bioactive compound. The secondary amine provides a straightforward point of attachment for these reporter groups using well-established bioconjugation techniques. For example, acylation of the amine with a fluorescently labeled carboxylic acid would yield a fluorescent probe that could be used in cellular imaging studies to determine the subcellular localization of its target.

Future Perspectives and Emerging Research Avenues for 2 Ethyl N Thiazol 5 Ylmethyl Aniline Research

Exploration of Advanced Catalytic Methods for Selective Transformations

There is no available research detailing the exploration of advanced catalytic methods specifically for the selective transformation of 2-Ethyl-N-(thiazol-5-ylmethyl)aniline. General synthetic methods for thiazole (B1198619) and aniline (B41778) derivatives exist, but specific catalytic processes tailored to this compound, such as C-H activation, cross-coupling reactions, or asymmetric catalysis to generate chiral derivatives, have not been reported.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

No studies have been published on the application of artificial intelligence (AI) and machine learning (ML) for the design and property prediction of this compound. While AI and ML are increasingly used in drug discovery and materials science for designing novel compounds and predicting their activities and properties, these approaches have not yet been publicly applied to this specific molecule. nih.gov

Development of Sophisticated In Vitro Biophysical Assays for Binding Characterization

There is no information available regarding the development and use of sophisticated in vitro biophysical assays to characterize the binding interactions of this compound with any biological target. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or nuclear magnetic resonance (NMR) spectroscopy have not been reported in the context of studying this compound's binding kinetics and thermodynamics.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Ethyl-N-(thiazol-5-ylmethyl)aniline?

Methodological Answer:

A common approach involves condensation reactions between 2-ethylaniline and thiazole-5-carbaldehyde derivatives under reflux conditions. For example, ethanol is often used as a solvent, and the reaction is catalyzed by mild acids or bases. Post-synthesis purification typically employs column chromatography or recrystallization. Key parameters to optimize include reaction time (1–3 hours), temperature (70–80°C), and stoichiometric ratios to maximize yield (e.g., ~64% yield reported in analogous Schiff base syntheses) .

Basic: How can researchers characterize the molecular structure of this compound?

Methodological Answer:

Combined spectroscopic and crystallographic techniques are essential:

- NMR : and NMR identify proton environments and carbon frameworks, with thiazole protons typically appearing at δ 7.5–8.5 ppm.

- X-ray crystallography : Single-crystal diffraction resolves bond lengths and angles (e.g., C–N bond distances ~1.40–1.45 Å in similar compounds). Refinement using software like SHELXL ensures accuracy in spatial arrangements .

- Computational modeling : Density-functional theory (DFT) predicts electronic properties and validates experimental data .

Basic: What experimental frameworks assess the biological activity of this compound?

Methodological Answer:

- In vitro assays : Screen for antimicrobial (e.g., MIC against E. coli), anticancer (e.g., IC via MTT assay), or enzyme inhibition (e.g., kinase activity).

- Structure-activity relationship (SAR) : Compare substituent effects (e.g., halogen vs. methyl groups) on activity. For example, bromine at position 5 enhances cytotoxicity in analogs .

- pH-dependent studies : Monitor activity variations under physiological pH ranges (5.0–7.4) to mimic cellular environments .

Advanced: How can computational modeling guide the design of this compound derivatives?

Methodological Answer:

- DFT calculations : Use software like Gaussian or ORCA to compute electron density maps, HOMO-LUMO gaps, and electrostatic potentials. These predict reactivity sites (e.g., nucleophilic thiazole nitrogen) .

- Molecular docking : Simulate binding affinities with target proteins (e.g., kinases) using AutoDock Vina. Validate with experimental IC values to refine virtual screening .

Advanced: How to optimize reaction conditions for scaling up synthesis without compromising purity?

Methodological Answer:

- Solvent selection : Replace ethanol with dioxane for higher boiling points, enabling faster reaction rates.

- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps to reduce byproducts.

- Process monitoring : Use HPLC or GC-MS to track intermediate formation and adjust stoichiometry dynamically .

Advanced: How to design a SAR study for this compound analogs?

Methodological Answer:

- Substituent variation : Synthesize derivatives with halogens (F, Cl, Br), alkyl groups, or electron-withdrawing groups at positions 2, 4, or 5.

- Biological testing : Rank analogs by IC values and correlate with electronic parameters (e.g., Hammett constants).

- Crystallographic analysis : Resolve structural changes (e.g., bond angles) influencing bioactivity .

Advanced: How to resolve contradictions between computational predictions and experimental data?

Methodological Answer:

- Benchmarking : Validate DFT functionals (e.g., B3LYP vs. M06-2X) against experimental crystallographic data.

- Error analysis : Quantify discrepancies in bond lengths (>0.05 Å) or energies (>5 kcal/mol) to refine computational models .

Advanced: What supramolecular interactions dominate the crystal packing of this compound?

Methodological Answer:

- Intermolecular forces : Analyze X-ray data for C–H⋯O hydrogen bonds, π-π stacking (distance ~3.5–4.0 Å), and van der Waals interactions.

- Thermal analysis : Use DSC to correlate melting points (e.g., 112–114°C) with packing efficiency .

Advanced: How to investigate degradation pathways under varying storage conditions?

Methodological Answer:

- Stability studies : Expose samples to light, humidity, or elevated temperatures (40–60°C) and monitor degradation via LC-MS.

- Radical scavengers : Test antioxidants (e.g., BHT) to inhibit oxidative breakdown .

Advanced: What crystallographic refinement strategies improve accuracy for low-quality diffraction data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.